molecular formula C16H23N3O2 B2741588 N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide CAS No. 2411308-43-3

N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide

Cat. No.: B2741588
CAS No.: 2411308-43-3
M. Wt: 289.379
InChI Key: SDAPQYWWLQDHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide is a complex organic compound that features a piperidine ring, a pyridine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the pyridine ring can be prepared via the Hantzsch pyridine synthesis. The final step involves the coupling of these intermediates with prop-2-enamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The piperidine and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Conditions typically involve the use of a strong base like NaH (sodium hydride) or KOH (potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine.

Scientific Research Applications

N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide
  • This compound derivatives
  • Piperidine-based compounds
  • Pyridine-based compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-16(21)18-12-13-6-7-15(17-11-13)19-9-4-3-5-14(19)8-10-20/h2,6-7,11,14,20H,1,3-5,8-10,12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAPQYWWLQDHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(C=C1)N2CCCCC2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.